N-([2,2'-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide
Description
N-([2,2’-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide is a compound that features a bifuran moiety linked to a sulfonamide group
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10(2)9-19(15,16)14-8-11-5-6-13(18-11)12-4-3-7-17-12/h3-7,10,14H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGQCXQABWMBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC1=CC=C(O1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide typically involves the reaction of 2,2’-bifuran with appropriate sulfonamide precursors under controlled conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing amide and ester derivatives containing furan rings . The reaction conditions often include the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor to optimize reaction time and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can modify the sulfonamide group or the bifuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bifuran moiety can yield furan-2-carboxylic acid derivatives, while reduction of the sulfonamide group can produce corresponding amines .
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N-([2,2’-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bifuran moiety can participate in π-π interactions, while the sulfonamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A versatile furanic building block used in polymer synthesis.
Poly(butylene furanoate): A polymer derived from furan-based monomers with applications in bioplastics.
5,5’-Dibuthoxy-2,2′-bifuran: A compound with antibacterial activity extracted from natural sources.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide is unique due to its combination of a bifuran moiety and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in similar compounds .
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide is a sulfonamide compound characterized by its bifuran moiety, which contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a bifuran structure, which enhances its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 245.32 g/mol. The presence of the bifuran moiety is significant as it can participate in various chemical reactions, influencing the compound's biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The proposed mechanisms include:
- Enzyme Inhibition : The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis.
- Protein Binding : The bifuran moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially altering their function.
Antimicrobial Activity
Research has indicated that sulfonamides exhibit antimicrobial properties by inhibiting bacterial growth. This compound has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity.
Anticancer Properties
The compound has also been studied for its potential anticancer effects. In vitro assays demonstrated cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- In Vivo Efficacy in Mouse Models : A study investigated the efficacy of this compound in mouse models of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to control groups, suggesting its potential as an antimicrobial agent.
- Pharmacokinetics : Pharmacokinetic studies revealed that the compound exhibited favorable absorption and distribution characteristics. After administration, peak plasma concentrations were achieved within 1 hour, with a half-life of approximately 3 hours, indicating suitable bioavailability for therapeutic use.
- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound effectively inhibited dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition was confirmed through enzyme assays demonstrating a dose-dependent response.
Q & A
Q. What are the optimized synthetic routes for N-([2,2'-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide?
Methodological Answer: Synthesis typically involves coupling bifuran derivatives with sulfonamide precursors. Key steps include:
- Coupling Reactions : Use of coupling agents like EDCI/HOBt for amide bond formation between [2,2'-bifuran]-5-ylmethylamine and sulfonamide intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves yield (up to 85%) compared to conventional heating .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres enhance reaction efficiency .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms bifuran ring connectivity and sulfonamide group integrity. Key signals include furan protons (δ 6.2–7.5 ppm) and sulfonamide S=O stretches (1350–1300 cm⁻¹ in IR) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M + Na]+ at m/z 470.0855) .
- HPLC : Monitors reaction progress and purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What are the common chemical reactions for modifying this compound?
Methodological Answer:
- Oxidation : Bifuran rings oxidize to diketones using KMnO₄ or H₂O₂, altering electronic properties .
- Reduction : Sulfonamide groups reduce to thiols with LiAlH₄, enabling disulfide bond formation .
- Substitution : Halogenation (e.g., Br₂/Fe) at the bifuran 5-position introduces functional handles for further derivatization .
Advanced Research Questions
Q. How does the mechanism of action of this compound compare to other sulfonamides in biological systems?
Methodological Answer:
- Enzyme Inhibition : Bifuran-sulfonamide hybrids inhibit COX-2 (IC₅₀ ~5 µM) via π-π stacking and hydrogen bonding, similar to celecoxib derivatives .
- EGFR Targeting : Molecular docking shows binding affinity (-9.2 kcal/mol) to EGFR’s ATP pocket, comparable to gefitinib .
- Antimicrobial Activity : Disrupts bacterial membrane integrity (MIC 8 µg/mL against S. aureus) through sulfonamide-mediated folate pathway interference .
Q. How can structure-activity relationship (SAR) studies guide optimization?
Methodological Answer:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Bifuran Methylation | ↑ Lipophilicity → Enhanced CNS penetration | |
| Sulfonamide Substitution | Fluorine at para-position → ↑ COX-2 selectivity (SI >50) | |
| Phenyl Ring Addition | π-Stacking with DNA → Anticancer activity (IC₅₀ 2.5 µM, MCF-7) |
Q. What experimental designs are recommended for in vitro biological assays?
Methodological Answer:
- Cell Viability Assays : Use MTT/XTT in cancer lines (e.g., A549, MCF-7) with 48–72 hr incubations. Include positive controls (e.g., doxorubicin) .
- Enzyme Kinetics : Monitor COX-2 inhibition via prostaglandin E₂ ELISA, comparing IC₅₀ values under varied pH/temperature .
- Microbial Studies : Broth microdilution (CLSI guidelines) to determine MIC/MBC against Gram+/Gram- pathogens .
Q. How should researchers resolve contradictions in biological activity data?
Methodological Answer:
- Purity Verification : Re-run assays with HPLC-purified batches to exclude impurity artifacts .
- Assay Standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) in cell cultures .
- Orthogonal Models : Validate anticancer activity in 3D spheroids if 2D monolayers show inconsistency .
Q. What computational strategies predict binding modes and toxicity?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with COX-2/EGFR using PDB structures (e.g., 1PXX) .
- ADMET Prediction (SwissADME) : Estimate logP (2.8), bioavailability (0.55), and hERG inhibition risk .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories to prioritize stable conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
